molecular formula C13H18N6OS2 B2868931 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone CAS No. 1251665-22-1

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone

Cat. No.: B2868931
CAS No.: 1251665-22-1
M. Wt: 338.45
InChI Key: YNJCAQSGQIHFLJ-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone is a complex organic compound featuring a tetrazole ring, a thiophene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized separately, often starting from piperazine and introducing the thiophene moiety through alkylation reactions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the tetrazole-thioether intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The piperazine and thiophene rings can undergo various substitution reactions, introducing different functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell pathways.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylmethyl)piperazin-1-yl)ethanone

Uniqueness

The presence of the thiophene moiety in 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. The combination of the tetrazole ring and the thiophene moiety may contribute to unique interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS2/c1-17-13(14-15-16-17)22-10-12(20)19-5-3-18(4-6-19)8-11-2-7-21-9-11/h2,7,9H,3-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCAQSGQIHFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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